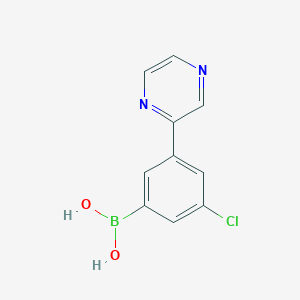
3-(Pyrazin-2-yl)-5-chlorophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrazin-2-yl)-5-chlorophenylboronic acid is a boronic acid derivative that features a pyrazine ring and a chlorophenyl group Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-yl)-5-chlorophenylboronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated pyrazine derivative and a boronic acid or boronate ester. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale Suzuki-Miyaura cross-coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing robust purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyrazin-2-yl)-5-chlorophenylboronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol or quinone derivatives.
Reduction: Formation of the corresponding amine or hydrocarbon derivatives.
Substitution: Halogenation, nitration, or sulfonation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation with chlorine or bromine, nitration with nitric acid, and sulfonation with sulfuric acid.
Major Products
The major products formed from these reactions include substituted pyrazine derivatives, chlorophenyl derivatives, and various functionalized boronic acids.
Applications De Recherche Scientifique
3-(Pyrazin-2-yl)-5-chlorophenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Explored for its potential in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 3-(Pyrazin-2-yl)-5-chlorophenylboronic acid is primarily related to its ability to form reversible covalent bonds with biological targets. The boronic acid moiety can interact with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: Another pyrazine derivative with similar structural features.
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: Compounds that also feature a pyrazine ring and are synthesized via Suzuki cross-coupling reactions.
Pyrrolopyrazine derivatives: Compounds with a pyrazine ring that exhibit various biological activities.
Uniqueness
3-(Pyrazin-2-yl)-5-chlorophenylboronic acid is unique due to its specific combination of a pyrazine ring, a chlorophenyl group, and a boronic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in both synthetic chemistry and biomedical research.
Propriétés
Formule moléculaire |
C10H8BClN2O2 |
|---|---|
Poids moléculaire |
234.45 g/mol |
Nom IUPAC |
(3-chloro-5-pyrazin-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H8BClN2O2/c12-9-4-7(3-8(5-9)11(15)16)10-6-13-1-2-14-10/h1-6,15-16H |
Clé InChI |
JIBYCIVSBGMRDW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)Cl)C2=NC=CN=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


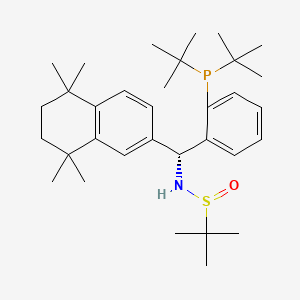
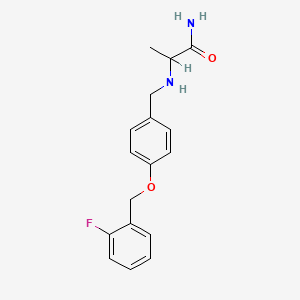
![Dichlorotitanium;[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-1-ylmethanol](/img/structure/B13651722.png)
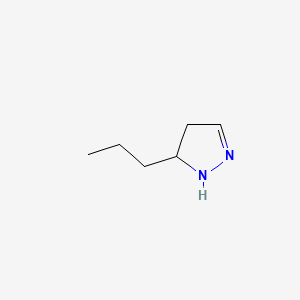
![7-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13651732.png)
![(SP-4-1)-[5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphinato(2-)-|EN21,|EN22,|EN23,|EN24]cobalt](/img/structure/B13651734.png)
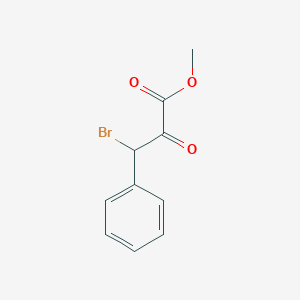


![7-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13651760.png)
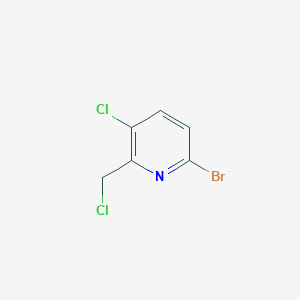
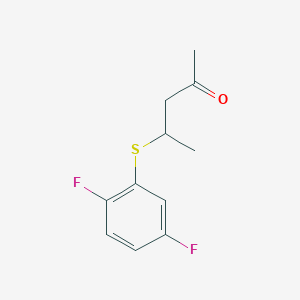
![Benzo[d]isothiazol-7-ylboronic acid](/img/structure/B13651770.png)
![2-Bromo-7-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13651776.png)
